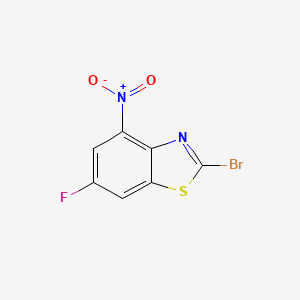
(R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid is a chiral amino acid derivative with a pyridine ring substituted with two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-hydroxy-5,6-dimethoxypyridine.
Protection: The hydroxyl group is protected using a suitable protecting group such as a silyl ether.
Amination: The protected pyridine is then subjected to amination to introduce the amino group at the 2-position.
Deprotection: The protecting group is removed to yield the free amino compound.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for heterocyclic compounds and can be incorporated into peptide synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand for receptors and enzymes. It can be used to probe the structure-activity relationships of biological targets.
Medicine
In medicinal chemistry, ®-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals. Its unique structure allows for the development of novel compounds with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
2-Amino-3-(5-methoxypyridin-3-yl)propanoic acid: Similar structure with only one methoxy group.
2-Amino-3-(5,6-dihydroxypyridin-3-yl)propanoic acid: Similar structure with hydroxyl groups instead of methoxy groups.
Uniqueness
®-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid is unique due to the presence of two methoxy groups on the pyridine ring, which can influence its electronic properties and reactivity. This compound’s chiral nature also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.
Propiedades
Fórmula molecular |
C10H14N2O4 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-15-8-4-6(3-7(11)10(13)14)5-12-9(8)16-2/h4-5,7H,3,11H2,1-2H3,(H,13,14)/t7-/m1/s1 |
Clave InChI |
DJTGWULFSMOTGX-SSDOTTSWSA-N |
SMILES isomérico |
COC1=C(N=CC(=C1)C[C@H](C(=O)O)N)OC |
SMILES canónico |
COC1=C(N=CC(=C1)CC(C(=O)O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


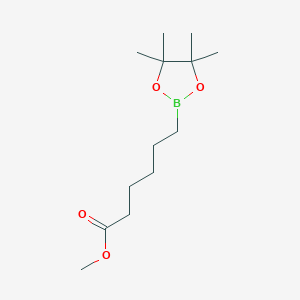

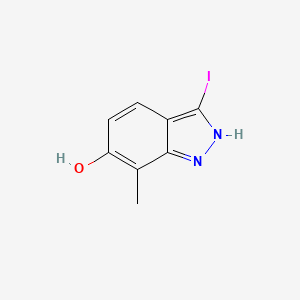
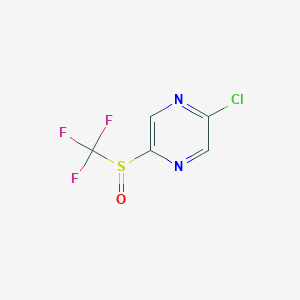
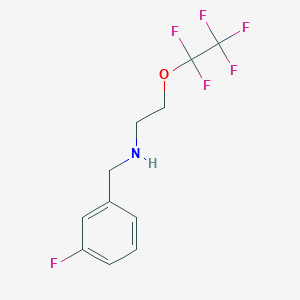
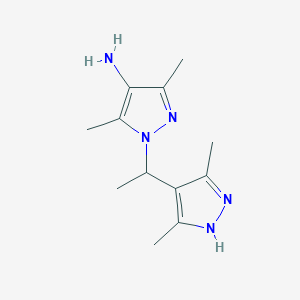

![6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B11762041.png)
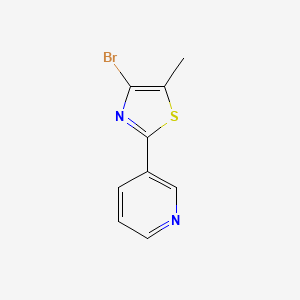
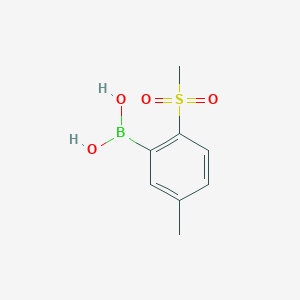
![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)

![(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol](/img/structure/B11762082.png)
